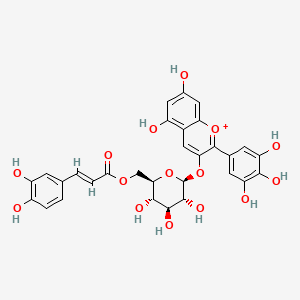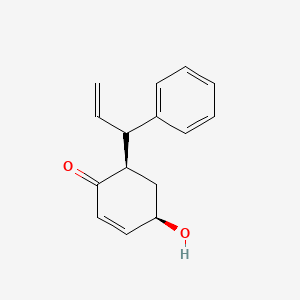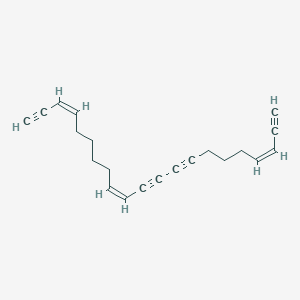
Callyberyne B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Callyberyne B is a natural product found in Callyspongia with data available.
Scientific Research Applications
Synthesis Approaches
- Synthesis of Callyberynes A and B : Callyberynes A and B, from marine sponges, were synthesized using Cadiot-Chodkiewicz and Sonogashira cross-coupling reactions (López et al., 2003).
- Efficient Syntheses Using Metal-Catalyzed Reactions : The synthesis of callyberynes A-C employed metal-catalyzed cross-coupling reactions, showcasing the first application of a metal-catalyzed sp3-sp Kumada-Corriu cross-coupling reaction in natural product synthesis (López et al., 2006).
Structural Identification
- Identification of Novel Polyacetylenes Including Callyberyne B : Callyberyne B, among other C21 linear polyacetylenes, was isolated from the marine sponge Callyspongia sp., with structures proposed based on extensive NMR experiments (Umeyama et al., 1997).
Applications in Biotechnology and Pharmacology
- Callus Cultures in Pharmacology and Pharmacy : Callus cultures have wide applications in pharmacology, including Chinese medicine, and offer potential for the synthesis of bioactive secondary metabolites (Efferth, 2019).
- Inducing Callus in Medicinal Plants : Research on inducing callus in medicinal plants like Satureja khuzestanica, relevant for secondary metabolites biosynthesis and antioxidant capacity, could be pertinent in understanding and enhancing the properties of compounds like Callyberyne B (Ghorbanpour & Hadian, 2015).
properties
Product Name |
Callyberyne B |
|---|---|
Molecular Formula |
C21H22 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(3Z,12Z,18Z)-henicosa-3,12,18-trien-1,8,10,20-tetrayne |
InChI |
InChI=1S/C21H22/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h1-2,5-8,17,19H,9-15H2/b7-5-,8-6-,19-17- |
InChI Key |
JFENLTHOQHAVOQ-CJGOWDHWSA-N |
Isomeric SMILES |
C#C/C=C\CCCC/C=C\C#CC#CCCC/C=C\C#C |
Canonical SMILES |
C#CC=CCCCCC=CC#CC#CCCCC=CC#C |
synonyms |
callyberyne B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





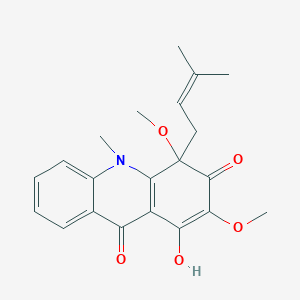

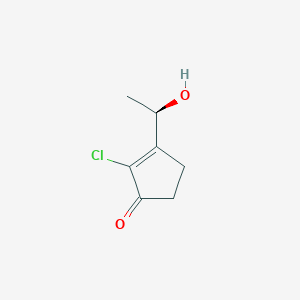
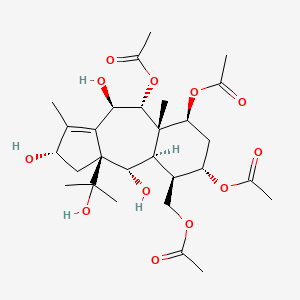
![[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B1246537.png)
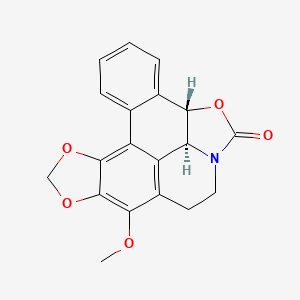
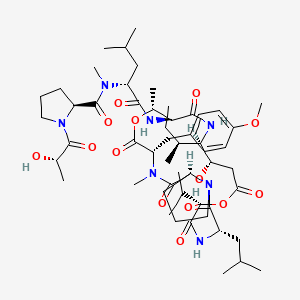
![(1'S,6'R,7'R,8R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246543.png)

![(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1246549.png)
